molecular formula C22H33NO6 B4075237 1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate

1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate

Cat. No. B4075237
M. Wt: 407.5 g/mol
InChI Key: QIRIOIHLMYVKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate involves the modulation of the GABAergic system. This compound has been shown to enhance the activity of GABA receptors, which results in the inhibition of neuronal activity and the reduction of anxiety and stress. Additionally, this compound has been shown to have an effect on the dopaminergic system, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate has been shown to have several biochemical and physiological effects. This compound has been shown to reduce anxiety and stress in animal models, as well as to have an anticonvulsant effect in animal models of epilepsy. Additionally, this compound has been shown to have an effect on motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate in lab experiments include its ability to modulate the GABAergic and dopaminergic systems, as well as its potential therapeutic use in neurological disorders. However, the limitations of using this compound in lab experiments include its potential for toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on 1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate. These include further studies on its mechanism of action, potential therapeutic use in neurological disorders, and optimization of synthesis methods to improve purity and yield. Additionally, further research is needed to determine the safety and efficacy of this compound in human studies.
Conclusion:
In conclusion, 1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate is a chemical compound that has shown promise in scientific research. This compound has been synthesized using various methods and has been studied for its potential use in neuroscience and pharmacology. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to its potential therapeutic use in neurological disorders.

Scientific Research Applications

1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate has been studied for its potential use in scientific research, particularly in the areas of neuroscience and pharmacology. This compound has been shown to have an effect on the central nervous system, specifically on the GABAergic system, which is involved in the regulation of anxiety and stress. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of certain neurological disorders, such as epilepsy and Parkinson's disease.

properties

IUPAC Name

1-[4-(2-methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2.C2H2O4/c1-3-10-18-11-12-19(20(17-18)22-2)23-16-9-8-15-21-13-6-4-5-7-14-21;3-1(4)2(5)6/h3,11-12,17H,1,4-10,13-16H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRIOIHLMYVKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate
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1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate

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